Upadacitinib hemihydrate is a pharmaceutical compound primarily classified as a selective inhibitor of Janus kinase 1. It is utilized in the treatment of autoimmune diseases, notably moderate to severe rheumatoid arthritis. The compound is recognized for its capacity to modulate inflammatory responses by inhibiting specific signaling pathways involved in immune system regulation. Upadacitinib hemihydrate is a crystalline solid that exhibits high solubility, making it suitable for oral administration.
The synthesis of upadacitinib hemihydrate involves a multi-step chemical process that culminates in crystallization. The synthetic pathway typically begins with the formation of key intermediates through reactions involving heterocyclic compounds and nitrogen-containing moieties.
Upadacitinib hemihydrate has a molecular formula of with a molecular weight of approximately 389.38 g/mol for the hemihydrate form .
The chemical reactivity of upadacitinib primarily involves interactions with Janus kinases, where it acts as an ATP-competitive inhibitor.
Upadacitinib exerts its pharmacological effects through inhibition of Janus kinases, which are integral to the signaling pathways of various pro-inflammatory cytokines.
Upadacitinib hemihydrate exhibits several notable physical and chemical properties:
Upadacitinib hemihydrate has significant applications in clinical medicine:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: